![molecular formula C7H11NO2 B186614 (3-Isopropylisoxazol-5-yl)methanol CAS No. 14633-17-1](/img/structure/B186614.png)
(3-Isopropylisoxazol-5-yl)methanol
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Overview
Description
(3-Isopropylisoxazol-5-yl)methanol, commonly known as IPM, is a colorless, volatile, and flammable liquid with a strong, pungent odor. IPM has been studied extensively in the fields of synthetic organic chemistry and pharmaceuticals, as it is a useful building block for a variety of compounds. IPM is known to have a wide range of biochemical and physiological effects, and has been used in various laboratory experiments with various advantages and limitations.
Scientific Research Applications
Organic Synthesis Intermediates
(3-Isopropylisoxazol-5-yl)methanol: serves as an intermediate in organic synthesis. Its structure allows for the introduction of the isoxazole ring into more complex molecules, which can be particularly useful in synthesizing pharmaceuticals and agrochemicals. The isoxazole moiety is a common feature in molecules with biological activity, and its incorporation can lead to compounds with potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of (3-Isopropylisoxazol-5-yl)methanol are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
This intermediate then reacts with methanol to produce TEMPOH B and CH3O-TMS .
Result of Action
The molecular and cellular effects of (3-Isopropylisoxazol-5-yl)methanol’s action are currently unknown. As this compound is provided to early discovery researchers , it is likely that its effects are still under investigation.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (3-Isopropylisoxazol-5-yl)methanol is not well-documented. Factors such as temperature, pH, and the presence of other compounds can potentially affect its action. For instance, the compound is classified as a combustible liquid , suggesting that it may be sensitive to heat or ignition sources.
properties
IUPAC Name |
(3-propan-2-yl-1,2-oxazol-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)10-8-7/h3,5,9H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKFKVLYULJWFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560297 |
Source
|
Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14633-17-1 |
Source
|
Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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